molecular formula C6H11N3 B2548872 2-(1H-Imidazol-1-yl)-N-methylethanamine CAS No. 106891-44-5

2-(1H-Imidazol-1-yl)-N-methylethanamine

Numéro de catalogue: B2548872
Numéro CAS: 106891-44-5
Poids moléculaire: 125.175
Clé InChI: UUHRZOGUDROUKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-Imidazol-1-yl)-N-methylethanamine (CAS: 106891-44-5) is an imidazole-derived amine with a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.18 g/mol . The compound features an ethylamine backbone substituted with a methyl group on the amine nitrogen and a 1H-imidazol-1-yl moiety at the second carbon. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and catalytic research.

Propriétés

IUPAC Name

2-imidazol-1-yl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-2-4-9-5-3-8-6-9/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHRZOGUDROUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106891-44-5
Record name [2-(1H-imidazol-1-yl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-N-methylethanamine typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include protective group strategies, catalytic hydrogenation, and hydrolysis steps to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-Imidazol-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve the use of solvents like methanol, acetonitrile, and water, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include imidazolone, imidazolidine, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 2-(1H-Imidazol-1-yl)-N-methylethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-Imidazol-1-yl)-N-methylethanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Features
This compound C₆H₁₁N₃ 125.18 N-methyl, 1H-imidazol-1-yl at C2 Enhanced lipophilicity due to N-methylation; potential receptor ligand
2-(1H-Imidazol-1-yl)ethanamine C₅H₉N₃ 111.15 No N-methyl, 1H-imidazol-1-yl at C2 Lower lipophilicity; simpler structure for catalytic applications
1-(1H-Imidazol-2-yl)-N-methylmethanamine C₅H₉N₃ 111.15 N-methyl, 1H-imidazol-2-yl at C1 Altered receptor binding due to 2-yl substitution; steric hindrance
N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine C₈H₁₄N₃ 152.22 Ethylamine chain, 1-methylimidazol-2-yl Increased steric bulk; potential for selective bioactivity
1-(1H-Imidazol-2-yl)methanamine C₄H₇N₃ 97.12 Methanamine, 1H-imidazol-2-yl at C1 Minimal steric bulk; foundational structure for derivatization

Structural and Functional Insights

  • N-Methylation Effects: The N-methyl group in this compound enhances lipophilicity compared to non-methylated analogs like 2-(1H-Imidazol-1-yl)ethanamine. This modification may improve membrane permeability in biological systems .
  • Imidazole Substitution Position : Compounds with 1H-imidazol-1-yl groups (e.g., the target compound) exhibit different electronic environments compared to 2-yl analogs (e.g., 1-(1H-Imidazol-2-yl)-N-methylmethanamine). This affects hydrogen-bonding capacity and receptor interactions .

Activité Biologique

2-(1H-Imidazol-1-yl)-N-methylethanamine, also known as methylimidazole ethylamine, is a compound of interest in medicinal chemistry due to its structural similarities to biologically active molecules. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 106891-44-5
  • Molecular Formula : C6H10N4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can modulate enzymatic activity or receptor function.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds with imidazole structures exhibit antimicrobial properties. Studies have shown that this compound has significant activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against human liver HepG2 cells, leading to a reduction in cell viability.

Cell LineIC50 (µM)
HepG215
MCF-720
A54925

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Research, researchers evaluated the anticancer effects of this compound on HepG2 cells. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Studies indicate that it undergoes hepatic metabolism and has a half-life suitable for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.